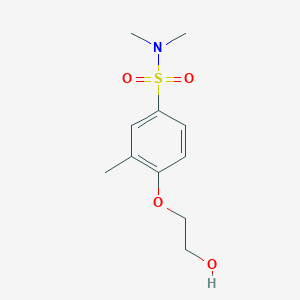
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a benzene ring substituted with a hydroxy-ethoxy group and a trimethylbenzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic cation, which then forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final product .
Industrial Production Methods
化学反应分析
Types of Reactions
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce sulfonamide derivatives.
科学研究应用
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its mechanism of action are necessary to fully understand its effects .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 4-(2-Hydroxyethoxy)benzoic acid
Uniqueness
4-(2-Hydroxy-ethoxy)-3,N,N-trimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it versatile for various applications .
属性
分子式 |
C11H17NO4S |
|---|---|
分子量 |
259.32 g/mol |
IUPAC 名称 |
4-(2-hydroxyethoxy)-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-8-10(17(14,15)12(2)3)4-5-11(9)16-7-6-13/h4-5,8,13H,6-7H2,1-3H3 |
InChI 键 |
JISSQVHQOVGSTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


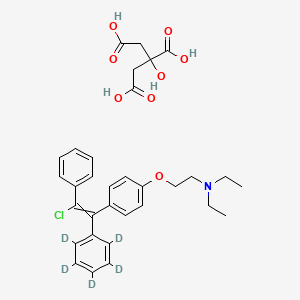

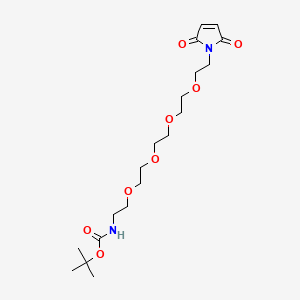

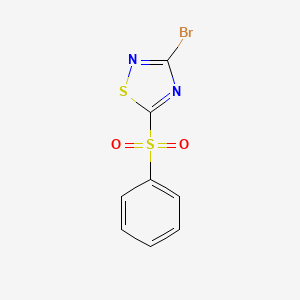


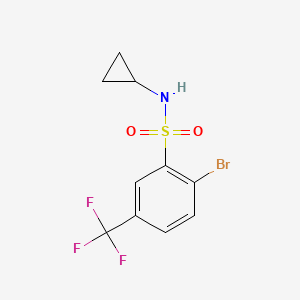
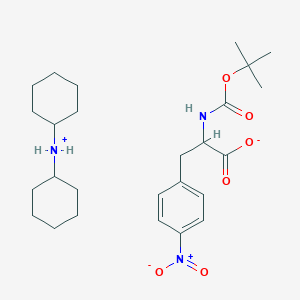
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)

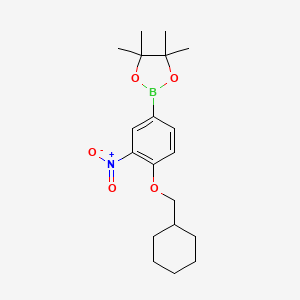
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
